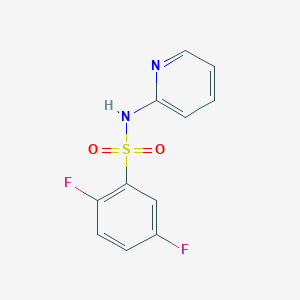![molecular formula C15H22N2O3S B5359623 N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, commonly known as DSC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
DSC exerts its inhibitory effect on metalloproteinases by binding to the active site of the enzyme. Specifically, DSC binds to the zinc ion at the active site, which is essential for the catalytic activity of the enzyme. By binding to the zinc ion, DSC prevents the enzyme from carrying out its normal function, thus inhibiting its activity.
Biochemical and Physiological Effects:
The inhibition of metalloproteinases by DSC has been found to have a wide range of biochemical and physiological effects. For example, DSC has been found to inhibit the invasion and migration of cancer cells, which is an important step in cancer metastasis. DSC has also been found to promote wound healing by inhibiting the activity of MMPs that are involved in the breakdown of extracellular matrix proteins.
実験室実験の利点と制限
One of the main advantages of using DSC in lab experiments is its specificity for metalloproteinases. Unlike other inhibitors that may also inhibit other enzymes, DSC has been found to specifically inhibit metalloproteinases. However, one limitation of using DSC is its relatively low potency compared to other inhibitors. This may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of DSC in scientific research. One area of interest is the development of more potent analogs of DSC that may be more effective in inhibiting metalloproteinases. Another area of interest is the use of DSC in combination with other inhibitors to achieve synergistic effects. Finally, the use of DSC in animal models of disease may provide valuable insights into the role of metalloproteinases in disease progression.
合成法
DSC is synthesized by the reaction of N-ethyl-4-sulfonylphenylcyclobutanecarboxamide with diethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine and is typically performed under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure DSC.
科学的研究の応用
DSC has been widely used in scientific research due to its ability to inhibit the activity of a class of enzymes called metalloproteinases. Metalloproteinases are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and cancer metastasis. DSC has been found to be particularly effective in inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
特性
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-17(4-2)21(19,20)14-10-8-13(9-11-14)16-15(18)12-6-5-7-12/h8-12H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVWJAXCXKTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)
![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)
![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)
